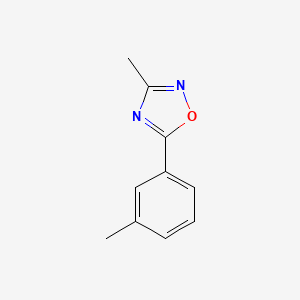

3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole

Description

3-Methyl-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 3-methylphenyl group at position 5. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry .

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-4-3-5-9(6-7)10-11-8(2)12-13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYNFRRQKNFQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For example, the reaction of m-tolyl hydrazide with methyl chloroformate in the presence of a base can yield the desired oxadiazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.

Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole derivatives as anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.7 |

| Caco-2 | 12.4 | |

| MCF-7 | 20.1 |

The compound exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values indicating significant potency .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to the inhibition or modulation of their activity .

Antimicrobial and Antifungal Properties

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial and antifungal activities. These compounds are being explored for their potential use in treating infections caused by resistant strains of bacteria and fungi.

Synthesis and Development of New Compounds

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been synthesized using various methods that enhance their biological activity against pathogens and cancer cells.

Table 2: Synthesis Protocols for Oxadiazole Derivatives

Applications in Material Science

In addition to biological applications, this compound is being investigated for its potential use in developing new materials with unique properties. This includes applications in agrochemicals and polymers where its chemical structure can impart desirable characteristics .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics, indicating their potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives against drug-resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to inhibition or modulation of their activity. The specific pathways involved vary depending on the target and the biological context.

Comparison with Similar Compounds

Substituent Electronic Effects and Reactivity

The electronic nature of substituents significantly influences reactivity and biological interactions.

- 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole (): The trichloromethyl group is strongly electron-withdrawing, facilitating nucleophilic substitution reactions. Reactivity: In ethanol, this compound achieves 91% yield in dehalogenation reactions, compared to 67% in diethyl ether, highlighting solvent-dependent efficiency . Contrast: The target compound’s methyl groups are electron-donating, reducing electrophilicity but enhancing stability for pharmacological applications.

- NMR Data: The ¹H NMR signal at δ 8.63 (s, 1H) indicates aromatic proton environments distinct from the target compound’s methyl-substituted phenyl group .

Physicochemical Properties

Key properties are summarized in Table 1:

Table 1: Physicochemical and Pharmacokinetic Comparison

Biological Activity

3-Methyl-5-(3-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The oxadiazole ring formation is crucial for imparting the desired biological properties.

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles displayed cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound this compound was evaluated for its antiproliferative activity and found to have an IC50 value in the micromolar range against several tumor cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.7 |

| Caco-2 | 12.4 | |

| MCF-7 | 20.1 |

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties comparable to standard antibiotics like gentamicin .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Staphylococcus aureus | 25 | High |

| Klebsiella pneumoniae | 75 | Moderate |

| Bacillus cereus | 30 | High |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.

- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins that modulate cell growth and apoptosis.

- Induction of Oxidative Stress : Some studies suggest that oxadiazoles can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

In a particular case study focusing on the antibacterial properties of oxadiazole derivatives, researchers synthesized several compounds and tested their efficacy against common pathogens. The results indicated that modifications to the oxadiazole structure significantly enhanced antibacterial potency .

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A one-pot method using dicyclohexylcarbodiimide (DCC) as a coupling agent under reflux conditions (80–100°C) in aprotic solvents (e.g., THF or DMF) achieves yields of 75–85%. Optimization includes controlling stoichiometric ratios (1:1.2 amidoxime:acid), maintaining anhydrous conditions, and using molecular sieves to remove water . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity.

Advanced: How can computational methods predict the bioactivity of this compound against specific enzyme targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (50–100 ns trajectories) model interactions with biological targets like kinases or COX-2. Key parameters:

- Grid box dimensions centered on catalytic residues (e.g., 25 ų for ATP-binding pockets).

- Scoring functions (e.g., MM-GBSA) calculate binding free energies (ΔG < -8 kcal/mol indicates strong binding).

- Hydrogen bonding (e.g., oxadiazole N-atoms with Lys123) and π-π stacking (methylphenyl with Phe330) are critical interactions . Validate predictions with surface plasmon resonance (SPR) for kinetic analysis (KD < 1 µM).

Basic: What spectroscopic techniques characterize the structure of this oxadiazole derivative?

- ¹H/¹³C NMR (DMSO-d6): Methyl groups appear at δ 2.3–2.5 ppm; aromatic protons at δ 7.2–7.8 ppm.

- IR Spectroscopy : C=N stretches at 1600–1650 cm⁻¹ confirm the oxadiazole ring.

- HRMS : Molecular ion [M+H]+ at m/z 203.08 (calculated 203.09) .

- X-ray Crystallography (if crystalline): Resolves bond lengths (C-N: 1.32 Å) and dihedral angles (85–90° between rings) .

Advanced: How to resolve contradictions between in vitro bioactivity and computational predictions?

- Orthogonal Assays : Use SPR for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement.

- Parameter Refinement : Adjust solvation models (explicit vs. implicit) in docking and run longer MD simulations (≥200 ns) to account for conformational flexibility.

- Data Normalization : Compare IC50 values across multiple cell lines (e.g., HeLa vs. HEK293) to identify assay-specific artifacts .

Basic: How does the oxadiazole ring’s electron-withdrawing nature influence reactivity?

The electron-deficient oxadiazole facilitates nucleophilic aromatic substitution at the 5-position. Hammett constants (σ = +0.81) predict 10³ faster substitution with amines (e.g., piperidine) compared to benzene. Reactivity is enhanced in polar aprotic solvents (DMF, ε = 37) at 60°C .

Advanced: What experimental designs elucidate structure-activity relationships (SAR) for analogues?

- Combinatorial Libraries : Synthesize 30–50 analogues with varied substituents (e.g., -CF3, -OCH3 at the 3-methylphenyl group).

- Multivariate Analysis : Partial least squares (PLS) regression correlates descriptors (LogP, polar surface area) with bioactivity (R² > 0.7).

- Free-Wilson Analysis : Quantifies contributions of substituents to activity (e.g., -Cl adds 0.8 log units to potency) .

Basic: What storage conditions ensure compound stability?

Store under inert atmosphere (argon) at -20°C in amber glass vials. Stability studies show <5% degradation over 12 months at 40% relative humidity. Thermogravimetric analysis (TGA) confirms decomposition onset at 180°C .

Advanced: How do solvent effects influence the tautomeric equilibrium of the oxadiazole ring?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) with polarizable continuum model (PCM) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.